N-(2-ETHYLPHENYL)-N'-PHENETHYLUREA
Overview
Description
N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA is a synthetic organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl group attached to the phenyl ring and a phenethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 2-ethylphenyl isocyanate with phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
On an industrial scale, the production of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The raw materials, 2-ethylphenyl isocyanate and phenethylamine, are fed into the reactor in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development.
Industry: It is used as a precursor in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA is not fully understood. studies have shown that it may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it may activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHOXYPHENYL)-N’-PHENETHYLUREA: Similar structure with an ethoxy group instead of an ethyl group.
N-(2-METHYLPHENYL)-N’-PHENETHYLUREA: Similar structure with a methyl group instead of an ethyl group.
N-(2-CHLOROPHENYL)-N’-PHENETHYLUREA: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
N-(2-ETHYLPHENYL)-N’-PHENETHYLUREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-(2-phenylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-15-10-6-7-11-16(15)19-17(20)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBILJHIGJGEEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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